

KHKI-01215 CAS number and molecular weight

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Compound of Interest

Compound Name: KHKI-01215

Cat. No.: B15543212

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In-Depth Technical Guide: KHKI-01215

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NUAK2 inhibitor, **KHKI-01215**, including its physicochemical properties, biological activity, and its mechanism of action related to the Hippo-YAP signaling pathway. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Core Data Presentation

The following table summarizes the key quantitative data for KHKI-01215.

Parameter	Value	Reference
CAS Number	Not Publicly Available	N/A
Molecular Weight	598.40 g/mol	[1]
NUAK2 Inhibition (IC50)	0.052 ± 0.011 μM	[1]
SW480 Cell Proliferation Inhibition (IC50)	3.16 ± 0.30 μM	[1]

Signaling Pathway

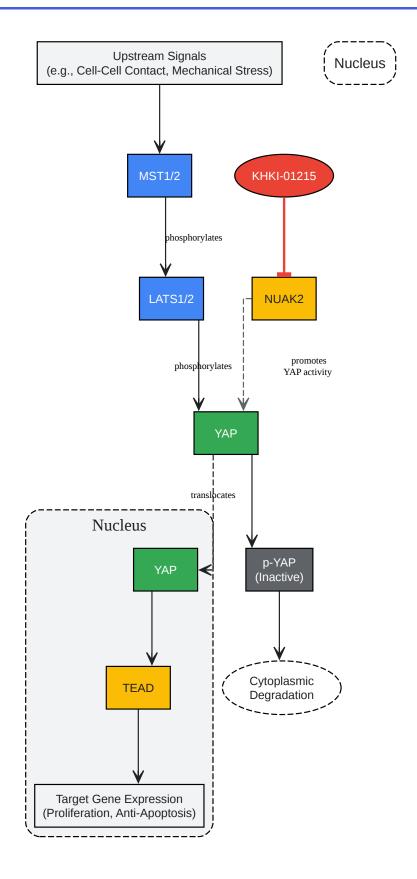


Foundational & Exploratory

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KHKI-01215 functions as an inhibitor of NUAK family kinase 2 (NUAK2), which is implicated in cancer cell survival and proliferation.[1] The inhibitory action of KHKI-01215 has been shown to suppress the YES-associated protein (YAP) signaling pathway.[1] The diagram below illustrates the canonical Hippo-YAP signaling pathway and the putative point of intervention for KHKI-01215. In this pathway, a kinase cascade, including MST1/2 and LATS1/2, phosphorylates YAP. This phosphorylation leads to the cytoplasmic retention and degradation of YAP, preventing it from translocating to the nucleus and activating TEAD transcription factors, which would otherwise promote cell proliferation and inhibit apoptosis. By inhibiting NUAK2, KHKI-01215 is thought to modulate this pathway, leading to the suppression of YAP target gene expression.





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Figure 1. The Hippo-YAP signaling pathway and the inhibitory action of KHKI-01215.



Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the evaluation of **KHKI-01215**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Kinase Inhibition

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the inhibition of kinase activity by quantifying the
phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody (donor)
and an Alexa Fluor 647-labeled substrate (acceptor) are used. When the substrate is
phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close
proximity and generating a FRET signal. Inhibitors will reduce the rate of phosphorylation,
leading to a decrease in the FRET signal.

· General Protocol:

- A reaction mixture containing the NUAK2 enzyme, the substrate, ATP, and varying concentrations of KHKI-01215 is prepared in a microplate.
- The reaction is incubated at room temperature to allow for enzymatic phosphorylation.
- A detection solution containing the europium-labeled antibody and the Alexa Fluor-labeled substrate is added.
- The plate is incubated to allow for antibody-substrate binding.
- The TR-FRET signal is read using a microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (for europium) and 665 nm (for Alexa Fluor 647).
- The ratio of the emission at 665 nm to that at 620 nm is calculated, and the IC50 value is determined by plotting the emission ratio against the inhibitor concentration.



KINOMEscan® Kinase Profiling

This method is used to assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases.

- Principle: The assay is a competition binding assay where a test compound is competed
 against an immobilized, active-site directed ligand for binding to the kinase of interest. The
 amount of kinase that binds to the immobilized ligand is quantified by qPCR of a DNA tag
 that is fused to the kinase.
- General Protocol:
 - A solution of KHKI-01215 is prepared at a specified concentration.
 - The compound is added to wells containing a specific kinase from a large panel, along with an immobilized ligand.
 - The mixture is incubated to allow for competitive binding.
 - Unbound kinase is washed away.
 - The amount of bound kinase is quantified by qPCR.
 - The results are typically expressed as the percentage of the control (DMSO) signal, with a lower percentage indicating stronger binding of the test compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
- · General Protocol:



- SW480 colorectal cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are treated with various concentrations of KHKI-01215 and incubated for a specified period (e.g., 48-72 hours).
- An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
- A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

Apoptosis Assay via Flow Cytometry

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

- Principle: The assay typically uses Annexin V, which has a high affinity for phosphatidylserine (PS), and a fluorescent DNA-binding dye such as propidium iodide (PI). In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. In late apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.
- General Protocol:
 - SW480 cells are treated with KHKI-01215 for a specified time.
 - The cells are harvested and washed with a binding buffer.
 - The cells are then incubated with fluorescently labeled Annexin V and PI.
 - The stained cells are analyzed by flow cytometry.



The flow cytometer distinguishes between live cells (Annexin V-negative, PI-negative),
 early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells
 (Annexin V-positive, PI-positive).

Gene Set Enrichment Analysis (GSEA)

GSEA is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated cells).

- Principle: GSEA works by ranking all genes in a dataset based on their differential
 expression between the two conditions. It then determines whether the genes in a specific
 gene set are randomly distributed throughout the ranked list or are enriched at the top or
 bottom.
- General Methodology:
 - RNA is extracted from SW480 cells treated with KHKI-01215 and from control cells.
 - Gene expression profiling is performed using a technique such as RNA sequencing or microarray analysis.
 - The genes are ranked based on a metric of differential expression (e.g., signal-to-noise ratio or t-test statistic).
 - A pre-defined gene set of interest (e.g., YAP target genes) is selected.
 - The GSEA algorithm calculates an enrichment score (ES) that reflects the degree to which the gene set is overrepresented at the extremes of the ranked list.
 - The statistical significance of the ES is determined using a permutation test.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.



- Principle: The technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support (a membrane), and then probing the membrane with antibodies specific to the protein of interest.
- General Protocol:
 - Protein lysates are prepared from SW480 cells treated with KHKI-01215 and control cells.
 - The protein concentration of each lysate is determined.
 - Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are transferred to a nitrocellulose or PVDF membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., phosphorylated YAP or total YAP).
 - The membrane is then washed and incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
 - A substrate that produces a chemiluminescent or colorimetric signal upon reaction with the enzyme is added.
 - The signal is detected using a digital imager or X-ray film, allowing for the visualization and relative quantification of the target protein.

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References

1. medchemexpress.com [medchemexpress.com]



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